Lanthanum acetate

Vue d'ensemble

Description

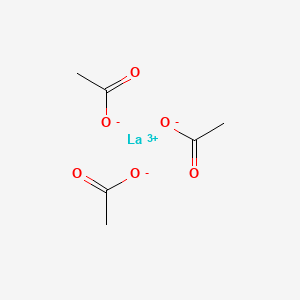

Lanthanum acetate, a lanthanum(III) salt of acetic acid, exists in multiple hydrated forms, including sesquihydrate (La(CH₃COO)₃·1.5H₂O) , trihydrate (La(C₂H₃O₂)₃·3H₂O) , and tetrahydrate (La(C₂H₃O₂)₃·4H₂O) . It is synthesized via ion exchange from mixed rare earth carbonates, achieving >99.9% purity and yields ≥90% . The compound is a white or colorless crystalline powder with deliquescent properties, requiring airtight storage . Its solubility in water is moderate but lower than lanthanum chloride or nitrate .

Méthodes De Préparation

Lanthanum acetate can be synthesized through several methods:

-

Reaction with Acetic Anhydride: : Lanthanum oxide reacts with acetic anhydride to form this compound:

La2O3+3(CH3CO)2O→2La(CH3COO)3

-

Reaction with Acetic Acid: : Lanthanum oxide reacts with 50% acetic acid to produce this compound:

La2O3+6CH3COOH→2La(CH3COO)3+3H2O

The optimal conditions for the synthesis include a concentration of acetic acid at 1.5 mol·L⁻¹, a solid-liquid ratio of lanthanum oxide to glacial acetic acid of 0.8, a dissolving time of 0.5 hours, and a dissolving temperature of 65°C .

Analyse Des Réactions Chimiques

Lanthanum acetate undergoes various chemical reactions, including:

Decomposition: When heated, this compound and its hydrates decompose.

Coordination Reactions: This compound forms coordination polymers, where each lanthanum center is nine-coordinate with two bidentate acetate ligands and oxygens from bridging acetate ligands.

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Hyperphosphatemia

Lanthanum acetate is primarily recognized for its role in treating hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, often seen in patients with chronic kidney disease. It acts as a phosphate binder, effectively reducing phosphate absorption from the gastrointestinal tract.

- Mechanism of Action : this compound binds to phosphate ions in the digestive system, preventing their absorption into the bloodstream. This mechanism is particularly beneficial for patients undergoing dialysis, who are at high risk for hyperphosphatemia due to impaired renal function .

- Clinical Studies : Research indicates that this compound exhibits superior binding capacity compared to other phosphate binders such as lanthanum carbonate. A study demonstrated that patients treated with this compound showed significant reductions in serum phosphate levels without the adverse effects commonly associated with aluminum-based binders .

| Study | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| Shen et al. (2005) | 100 dialysis patients | 6 months | 30% reduction in serum phosphate levels |

| Zhang et al. (2012) | 50 CKD patients | 3 months | Improved safety profile compared to aluminum hydroxide |

Catalytic Applications

2.1 Catalyst Support

This compound has been investigated as a precursor for catalysts used in various chemical reactions, particularly in the synthesis of organic compounds and petrochemical processes.

- Synthesis of Catalysts : this compound can be converted into lanthanum oxide or other lanthanum-based compounds that serve as effective catalysts. For instance, when combined with alumina microspheres through a sol-gel process, it enhances catalytic activity due to its high surface area and thermal stability .

- Case Study : A study focused on the application of this compound in the synthesis of biodiesel highlighted its effectiveness as a catalyst support material. The resulting catalyst demonstrated improved reactivity and selectivity in transesterification reactions compared to traditional catalysts .

Material Science Applications

3.1 Infrared Window Materials

This compound has also been explored for its potential in developing materials for infrared applications.

- Material Properties : The incorporation of this compound into composite materials has been shown to enhance their infrared transmission properties. This is particularly useful in creating windows for infrared spectroscopy and thermal imaging applications .

- Experimental Findings : Fourier transform infrared spectroscopy analyses revealed that materials modified with lanthanum exhibit improved performance characteristics, making them suitable for high-temperature applications where traditional materials may fail .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

| Field | Application | Key Benefits |

|---|---|---|

| Medicine | Treatment of hyperphosphatemia | Effective phosphate binding with fewer side effects |

| Catalysis | Catalyst support | Enhanced catalytic activity and stability |

| Material Science | Infrared window materials | Improved infrared transmission properties |

Mécanisme D'action

The mechanism of action of lanthanum acetate involves its ability to form coordination polymers. Each lanthanum center is nine-coordinate, interacting with acetate ligands and bridging oxygens. This coordination ability is crucial for its applications in catalysis and material science .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Lanthanum Compounds

Physicochemical Properties

Notes:

- Solubility Trends : Acetate < Chloride < Nitrate, making acetate preferable in applications requiring controlled release or reduced reactivity .

- Hydration Variability : Hydration states (e.g., 1.5H₂O vs. 4H₂O) influence stability and handling requirements .

Catalysis

- This compound : Effective as a co-catalyst in palladium-catalyzed N-allylation of anilines, yielding >80% efficiency—comparable to lanthanum triflate .

- Lanthanum Chloride/Nitrate : Less favored in organic synthesis due to hygroscopicity and side reactions .

- Praseodymium/Neodymium Acetates : Substitute for this compound in catalyst supports with similar performance .

Industrial Uses

Activité Biologique

Lanthanum acetate, a compound of lanthanum, has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a salt formed from lanthanum and acetic acid, commonly represented as La(C₂H₃O₂)₃. It is often used in studies related to catalysis, materials science, and biomedicine due to its ability to interact with biological systems and influence various biochemical pathways.

Mechanisms of Biological Activity

-

Inhibition of Vascular Calcification :

- Recent studies indicate that this compound may inhibit vascular calcification, particularly in models induced by vitamin D3 and nicotine. In a rat model, administration of this compound at doses of 375 mg/kg and 750 mg/kg significantly reduced plasma phosphorus levels and vascular calcification markers compared to control groups .

- The mechanism appears to involve modulation of calcium-phosphate metabolism, suggesting a protective role against vascular diseases associated with calcification.

-

Antioxidant Properties :

- Lanthanum compounds have been studied for their antioxidant capabilities. Research shows that lanthanum can reduce oxidative stress in cellular models, potentially through the modulation of reactive oxygen species (ROS) levels . This property may contribute to its protective effects in various pathological conditions.

-

Catalytic Activity :

- This compound has been utilized as a catalyst in biodiesel production processes. Its catalytic properties are attributed to its acidic and basic characteristics, which facilitate transesterification reactions. Studies have shown that lanthanum-based catalysts enhance the conversion rates and selectivity for fatty acid methyl esters (FAME) during biodiesel synthesis .

Case Study 1: Vascular Health

A study conducted by researchers investigated the effects of this compound on vascular calcification in rats subjected to vitamin D3 and nicotine treatment. The results demonstrated that rats treated with this compound exhibited significantly less aortic calcification, as evidenced by von Kossa staining, compared to untreated controls. The study concluded that this compound could serve as a therapeutic agent for preventing vascular calcification .

Case Study 2: Antioxidant Effects

In another experimental setup, the antioxidant effects of lanthanum were evaluated using yeast models subjected to oxidative stress induced by acetic acid. Results indicated that the presence of lanthanum reduced ROS accumulation and improved cell viability under stress conditions. This suggests that lanthanum may play a role in cellular defense mechanisms against oxidative damage .

Table 1: Effects of this compound on Vascular Calcification

| Treatment Group | Dose (mg/kg) | Plasma Phosphorus Level (mg/dL) | Aortic Calcification Score |

|---|---|---|---|

| Control | - | 6.5 | High |

| This compound | 375 | 4.8 | Moderate |

| This compound | 750 | 3.2 | Low |

Table 2: Antioxidant Activity of Lanthanum Compounds

| Compound | ROS Level Reduction (%) | Cell Viability (%) |

|---|---|---|

| Control | 0 | 70 |

| This compound | 35 | 85 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing lanthanum acetate, and how can its purity be verified experimentally?

this compound is commonly synthesized via sol-gel methods, where titanium isopropoxide reacts with this compound in a chelation process to form oligomers . Key steps include controlled hydrolysis and thermal treatment. Purity verification involves techniques like X-ray diffraction (XRD) for crystallinity analysis, thermogravimetric analysis (TGA) to assess hydration states, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. Ensure reproducibility by documenting precursor ratios, reaction temperatures, and drying conditions .

Q. How does the solubility of this compound in aqueous and organic solvents influence experimental design?

this compound monohydrate has a solubility of 16.9 g/100 mL in water at 20°C, making it suitable for aqueous-phase syntheses . For organic systems, solubility in polar aprotic solvents (e.g., dimethylformamide) should be tested via gravimetric methods. Solvent choice impacts reaction kinetics and product morphology—pre-saturate solvents to avoid unintended precipitation during experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Operators must use NIOSH-certified respirators, chemical-resistant gloves (EN 374 compliant), and flame-retardant lab coats. Storage at -20°C minimizes decomposition, and incompatibilities with oxidizers (e.g., nitrates) require segregated storage. Static electricity risks during transfer mandate grounding devices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from variations in hydration states or impurities. Standardize measurements using dynamic light scattering (DLS) for particle size analysis and Karl Fischer titration to quantify water content. Cross-validate results with independent techniques like nuclear magnetic resonance (NMR) spectroscopy .

Q. What statistical methods are recommended to assess the reliability of this compound’s catalytic performance data?

Apply multivariate regression to isolate variables (e.g., temperature, pH) affecting catalytic activity. Use bootstrapping to estimate confidence intervals for turnover numbers. Report uncertainties using the International Union of Pure and Applied Chemistry (IUPAC) guidelines for significant figures .

Q. How do sol-gel synthesis parameters (e.g., precursor ratios) influence the ionic conductivity of this compound-derived thin films?

Higher this compound content in Ti-based oligomers enhances ionic conductivity by modifying the amorphous structure. Characterize films using impedance spectroscopy and correlate results with X-ray photoelectron spectroscopy (XPS) data to track ligand coordination changes. Optimize precursor ratios (e.g., La:Ti = 1:3) for balanced mechanical and conductive properties .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Implement quality-by-design (QbD) principles:

- Use design of experiments (DoE) to identify critical process parameters (CPPs).

- Monitor reaction intermediates via in-situ Fourier-transform infrared (FTIR) spectroscopy.

- Adopt strict stoichiometric controls and document deviations in supplementary materials .

Q. Methodological Guidelines

- Data Presentation : Tabulate solubility, thermal stability, and catalytic data with error margins (Table 1). Use SI units and state symbols in equations (e.g., La(CH₃COO)₃·H₂O (s) → La³⁺ (aq) + 3CH₃COO⁻ (aq)) .

- Uncertainty Reporting : Include confidence intervals for kinetic studies and specify instrument precision (e.g., ±0.1°C for thermal analyses) .

- Ethical Compliance : Disclose conflicts in data interpretation (e.g., conflicting XRD peak assignments) and archive raw data in repositories like Zenodo .

Table 1 : Key Physicochemical Properties of this compound Monohydrate

| Property | Value/Description | Reference |

|---|---|---|

| Solubility in water (20°C) | 16.9 g/100 mL | |

| Thermal decomposition | ~200°C (loss of H₂O); ~350°C (acetate) | |

| Common characterization | XRD, TGA, ICP-MS |

Propriétés

IUPAC Name |

lanthanum(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRJWBUSTKIQQH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061275 | |

| Record name | Lanthanum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White hygroscopic solid; [MSDSonline] | |

| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

917-70-4, 10086-51-8 | |

| Record name | Lanthanum acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lanthanum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lanthanum salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91Y2QLF3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.